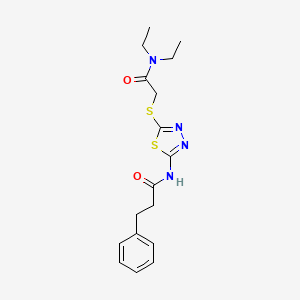

4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide

Übersicht

Beschreibung

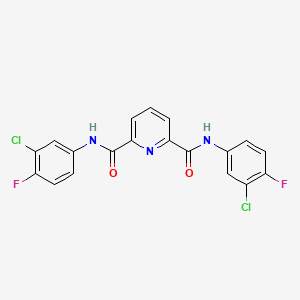

4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H14N2O5S . It belongs to the sulphonanilide family of non-steroidal anti-inflammatory drugs .

Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the hydrolysis of Nimesulide with sulfuric acid, leading to the formation of an intermediate compound. This intermediate compound then reacts with benzene sulphonyl chloride to yield the title compounds .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is approximately 370.379 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, sulfonylation, and reduction . The synthesized compounds were characterized using FTIR and NMR spectral analysis .Wissenschaftliche Forschungsanwendungen

Inhibitors of Kynurenine 3-Hydroxylase

4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide derivatives, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide, have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds have demonstrated potential in modulating kynurenic acid concentration, which could have implications in neurological research (Röver et al., 1997).

Solid-Phase Synthesis Applications

The chemical space exploration of 2/4-Nitrobenzenesulfonamides, including this compound, has led to their use in solid-phase synthesis. These compounds serve as key intermediates in various chemical transformations and have been instrumental in producing diverse privileged scaffolds (Fülöpová & Soural, 2015).

Nonsteroidal Progesterone Receptor Antagonists

This compound derivatives have been developed as novel nonsteroidal progesterone receptor (PR) antagonists. PR plays a crucial role in various physiological systems, and these antagonists are candidates for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Glucocorticoid Receptor Modulators

Derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been developed as glucocorticoid receptor (GR) modulators. These nonsteroidal compounds are promising for treating immune-related disorders, offering a new approach in the development of selective GR modulators (Yoshioka et al., 2017).

Wirkmechanismus

- CA IX is overexpressed in many solid tumors, including breast cancer. It plays a crucial role in maintaining pH balance within tumor cells, which undergo anaerobic glycolysis due to changes in gene expression and uncontrolled cell proliferation .

- Downstream effects include changes in tumor cell metabolism, which can influence cell survival, proliferation, and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

It is known that it interacts with various enzymes and proteins

Cellular Effects

The cellular effects of 4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c21-20(22)14-10-12-16(13-11-14)26(23,24)19-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWXHOVLDPUYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-({[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3622373.png)

![2-chloro-5-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B3622385.png)

![4-nitrobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3622398.png)

![N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide](/img/structure/B3622406.png)

![2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B3622411.png)

![2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B3622432.png)

![N-{3-[(2-isonicotinoylhydrazino)carbonyl]phenyl}-2-furamide](/img/structure/B3622441.png)

![Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate](/img/structure/B3622453.png)